molecular formula C7H4ClN3O B12361500 6-chloro-6H-pyrido[3,4-d]pyrimidin-4-one

6-chloro-6H-pyrido[3,4-d]pyrimidin-4-one

Cat. No.: B12361500
M. Wt: 181.58 g/mol
InChI Key: XRKMBMZYSSTKRH-UHFFFAOYSA-N
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Description

6-chloro-6H-pyrido[3,4-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by a fused ring system consisting of a pyridine ring and a pyrimidine ring, with a chlorine atom at the 6th position and a keto group at the 4th position. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-6H-pyrido[3,4-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-substituted 5-aminopyridine-4-carboxylic acids with formamide or formamidine acetate under specific conditions . The reaction conditions often include heating the reactants to promote cyclization and formation of the desired pyridopyrimidine structure.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity. The chlorination step, often involving thionyl chloride in refluxing dimethylformamide, is crucial for introducing the chlorine atom at the 6th position .

Chemical Reactions Analysis

Types of Reactions

6-chloro-6H-pyrido[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-chloro-6H-pyrido[3,4-d]pyrimidin-4-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-chloro-6H-pyrido[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets. For instance, it can inhibit cyclin-dependent kinases (CDKs) by binding to the active site, thereby blocking cell cycle progression and inducing apoptosis in cancer cells . The compound’s structure allows it to fit into the binding pockets of various enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-6H-pyrido[3,4-d]pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine atom at the 6th position and keto group at the 4th position contribute to its reactivity and potential as a pharmacophore in drug design.

Properties

Molecular Formula

C7H4ClN3O

Molecular Weight

181.58 g/mol

IUPAC Name

6-chloro-6H-pyrido[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C7H4ClN3O/c8-6-1-4-5(2-9-6)10-3-11-7(4)12/h1-3,6H

InChI Key

XRKMBMZYSSTKRH-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=NC=NC2=O)C=NC1Cl

Origin of Product

United States

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